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Compound of Interest

Compound Name: 5-Bromo-N,3-dimethylpicolinamide

CAS No.: 1224604-11-8

Cat. No.: B573002 Get Quote

Executive Summary: The Picolinamide Renaissance
The picolinamide (pyridine-2-carboxamide) scaffold has evolved from a simple chelating moiety

into a cornerstone of modern agrochemistry and a promising frontier in precision oncology and

infectious disease therapeutics. Historically recognized for its metal-binding affinity, the

pharmacophore has seen a resurgence driven by its unique ability to engage the Quinone-

inside (Qi) site of the mitochondrial cytochrome bc1 complex.

This guide dissects the structure-activity relationships (SAR), mechanistic diversity, and

synthetic protocols required to leverage substituted picolinamides. We move beyond basic

descriptions to explore the causal links between substitution patterns—specifically at the 3-, 4-,

and amide-nitrogen positions—and their biological outcomes.

Structural Architecture & SAR Logic
The biological efficacy of picolinamides is dictated by the electronic and steric environment of

the pyridine ring. The core scaffold serves as a bidentate ligand, but its functionalization

determines target specificity.

The Pharmacophore Map
The following diagram illustrates the critical substitution points and their impact on biological

activity, particularly differentiating between fungicidal and anticancer modalities.
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Figure 1: Structure-Activity Relationship (SAR) map of the picolinamide scaffold.

Agrochemical Dominance: The Qi Inhibitors
The most commercially validated application of substituted picolinamides is in fungicide

development. Unlike strobilurins that target the Quinone-outside (Qo) site, picolinamides like

Fenpicoxamid and Florylpicoxamid target the Quinone-inside (Qi) site of Complex III.

Mechanism of Action (MoA)
The efficacy stems from the inhibition of mitochondrial respiration. The picolinamide motif binds

to the Qi site, preventing the reduction of ubiquinone to ubiquinol.[1][2] This lack of cross-

resistance with Qo inhibitors (strobilurins) makes them vital for resistance management.

Key Mechanistic Insight: The presence of a 3-hydroxy or 3-methoxy group on the picolinic ring

is often essential for hydrogen bonding within the Qi pocket, mimicking the natural product UK-

2A.
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Figure 2: Differential targeting of Mitochondrial Complex III by Picolinamides (Qi) vs.

Strobilurins (Qo).

Emerging Pharmaceutical Frontiers
Antibacterial Selectivity (C. difficile)
Recent studies have identified 2,4-substituted picolinamides as potent agents against

Clostridioides difficile.[3]
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Compound of Interest: 2-(4-(3-(trifluoromethoxy)phenoxy)picolinamido)benzo[d]oxazole-5-

carboxylate.[3]

Selectivity Mechanism: The specific substitution pattern confers >1000-fold selectivity for C.

difficile over MRSA and beneficial gut flora.[4] This "narrow-spectrum" profile is critical for

preventing recurrence of infection caused by dysbiosis.

Anticancer: Kinase Inhibition
Substituted picolinamides act as ATP-competitive inhibitors for receptor tyrosine kinases.

Targets: VEGFR-2 (Angiogenesis) and Aurora-B (Mitosis).

Structural Driver: N-methyl-picolinamide-4-thiol derivatives have shown IC50 values in the

sub-micromolar range against HepG2 and A549 cell lines. The amide nitrogen often bears an

aryl group that occupies the hydrophobic pocket of the kinase ATP-binding site.

Experimental Protocols
Protocol A: General Synthesis of Substituted
Picolinamides
Causality: Direct amidation of picolinic acid is often sluggish. We utilize Propanephosphonic

acid anhydride (T3P) for mild, high-yield coupling that tolerates sensitive functional groups

(e.g., hydroxyls at C-3).

Reagents:

Substituted Picolinic Acid (1.0 eq)

Amine Partner (1.1 eq)

T3P (50% in EtOAc, 1.5 eq)

Diisopropylethylamine (DIPEA, 3.0 eq)

Solvent: Dichloromethane (DCM) or DMF.
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Step-by-Step Workflow:

Dissolution: Dissolve 1.0 mmol of substituted picolinic acid and 1.1 mmol of the amine in 5

mL of dry DCM under nitrogen atmosphere.

Base Addition: Add 3.0 mmol of DIPEA. Stir for 10 minutes to ensure deprotonation of the

carboxylic acid.

Coupling: Dropwise add 1.5 mmol of T3P solution at 0°C.

Reaction: Allow to warm to room temperature and stir for 12–16 hours. Self-Validation:

Monitor via TLC (MeOH/DCM 1:9). The acid spot (low Rf) should disappear.

Workup: Dilute with DCM, wash sequentially with sat. NaHCO3 (removes unreacted acid),

1M HCl (removes unreacted amine), and brine.

Purification: Dry over Na2SO4, concentrate, and purify via silica gel flash chromatography.

Protocol B: In Vitro Fungicidal Assay (Microtiter Format)
Causality: To quantify Qi inhibition, we measure mycelial growth inhibition in liquid culture.

Materials:

Pathogen: Zymoseptoria tritici or Botrytis cinerea spores.

Media: Potato Dextrose Broth (PDB).

Detection: Optical Density (OD600).

Workflow:

Preparation: Prepare a spore suspension of

spores/mL in PDB.

Dosing: In a 96-well sterile plate, add 100 µL of spore suspension per well.
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Treatment: Add 1 µL of test compound (DMSO stock) to achieve final concentrations ranging

from 0.001 to 100 µM. Include DMSO-only controls (0% inhibition) and standard fungicide

(e.g., Fenpicoxamid) controls.

Incubation: Incubate at 25°C for 48–72 hours in the dark.

Readout: Measure OD600.

Calculation:

Data Output: Plot Log(Concentration) vs. % Inhibition to determine EC50 using non-linear

regression.

Comparative Data Summary
Compound
Class

Primary Target
Key
Substitution

Activity Range
(IC50/EC50)

Application

Fenpicoxamid
Complex III (Qi

Site)

3-OH-4-OMe-

picolinamide
~0.05 - 0.5 ppm Cereal Fungicide

Florylpicoxamid
Complex III (Qi

Site)

N-chiral-

phenethyl
~0.01 - 0.1 ppm

Broad Spectrum

Fungicide

Benzoxazole-

Picolinamide

Cell Wall

Biosynthesis
2,4-substitution

0.12 µg/mL

(MIC)

C. difficile

Antibiotic

Thiol-

Picolinamides
VEGFR-2 Kinase 4-thiol-N-methyl 0.29 - 1.22 µM

Anticancer

Research
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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